5-ethyl-N'-(2-methoxyethyl)-N'-methyl-1-benzofuran-3-carbohydrazide
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Overview
Description
5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with an ethyl group, a methoxyethyl group, and a methyl group on the carbohydrazide moiety. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents.
Substitution Reactions: Introduction of the ethyl group at the 5-position can be achieved via Friedel-Crafts alkylation using ethyl halides and a Lewis acid catalyst.
Hydrazide Formation: The carbohydrazide moiety is introduced by reacting the benzofuran derivative with hydrazine hydrate under reflux conditions.
N-Alkylation: The final step involves the N-alkylation of the hydrazide with 2-methoxyethyl chloride and methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carbohydrazide moiety can yield corresponding amines.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethyl and methyl groups can enhance its binding affinity and specificity towards these targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide: Unique due to its specific substitution pattern.
5-ethyl-1-benzofuran-3-carbohydrazide: Lacks the methoxyethyl and methyl groups, potentially altering its biological activity.
N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide: Similar but without the ethyl group, which may affect its chemical reactivity and interactions.
Uniqueness
The presence of both the methoxyethyl and methyl groups in 5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide distinguishes it from other benzofuran derivatives, potentially enhancing its biological activity and specificity. This unique structure may offer advantages in terms of binding affinity and selectivity in various applications.
Properties
IUPAC Name |
5-ethyl-N'-(2-methoxyethyl)-N'-methyl-1-benzofuran-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-11-5-6-14-12(9-11)13(10-20-14)15(18)16-17(2)7-8-19-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJXQHNOHBPOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NN(C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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